![molecular formula C19H17N3O5 B2808108 Benzyl 6-methyl-4-(4-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate CAS No. 300689-99-0](/img/structure/B2808108.png)
Benzyl 6-methyl-4-(4-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
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Description
Benzyl 6-methyl-4-(4-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a chemical compound with the molecular formula C19H17N3O5 . It has an average mass of 367.355 Da and a monoisotopic mass of 367.116821 Da .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms . The pyrimidine ring is substituted with a benzyl group, a methyl group, a 4-nitrophenyl group, and a carboxylate group .Physical And Chemical Properties Analysis
This compound has a density of 1.3±0.1 g/cm3, a boiling point of 596.5±50.0 °C at 760 mmHg, and a flash point of 314.5±30.1 °C . It has 7 hydrogen bond acceptors, 1 hydrogen bond donor, and 6 freely rotating bonds . Its polar surface area is 101 Å2 .Scientific Research Applications
Synthesis and Chemical Properties
Benzyl 6-methyl-4-(4-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a compound that has been synthesized through various chemical reactions. One notable method involves the modified Biginelli reaction, which utilizes benzaldehyde, p-tolylurea, and methyl acetoacetate, promoted by microwave irradiation and catalyzed by TsOH under solvent-free conditions, yielding high results (Qing Chen, Qingjian Liu, Haiping Wang, 2012). This reaction is part of the broader research into the synthesis of dihydropyrimidine derivatives, compounds known for a wide range of biological activities.
Thermodynamic Properties
In-depth studies have been conducted on the thermodynamic properties of related dihydropyrimidine derivatives. For instance, the enthalpy and entropy of dissolution of methyl 4-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate in various organic solvents were meticulously determined, providing insights into the solubility and corresponding enthalpy and entropy of mixing values of these compounds (O. Ridka, V. Matiychuk, I. Sobechko, N. Tyshchenko, M. Novyk, V. Sergeev, L. Goshko, 2019). Such research is crucial for understanding the physical and chemical behavior of these compounds in various environments.
Biological Activities
A significant area of application for these derivatives is in the biomedical field, where their antimicrobial and anticancer potential is explored. For example, a series of dihydropyrimidine derivatives were evaluated in vitro for their antimicrobial and anticancer activities, demonstrating the compound's potential as a bioactive molecule (Sandeep Sharma, Pradeep Kumar, B. Narasimhan, K. Ramasamy, V. Mani, R. Mishra, A. Majeed, 2012). The QSAR (Quantitative Structure-Activity Relationship) studies associated with these compounds highlight the importance of molecular parameters in describing their antimicrobial activity.
Supramolecular Architecture
Structural studies on related compounds, such as ethyl 6-methyl-2-oxo-4-[4-(1H-tetrazol-5-yl)phenyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate, have revealed detailed insights into their supramolecular architecture. These studies have shown how intermolecular hydrogen bonding and π–π stacking interactions link molecules into a three-dimensional framework, presenting interesting features for materials science and crystal engineering (Hua-Yong Ou-Yang, Yian Chang, Lu Zhao, 2013).
properties
IUPAC Name |
benzyl 6-methyl-4-(4-nitrophenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O5/c1-12-16(18(23)27-11-13-5-3-2-4-6-13)17(21-19(24)20-12)14-7-9-15(10-8-14)22(25)26/h2-10,17H,11H2,1H3,(H2,20,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJAXWNATDNUXOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=O)N1)C2=CC=C(C=C2)[N+](=O)[O-])C(=O)OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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